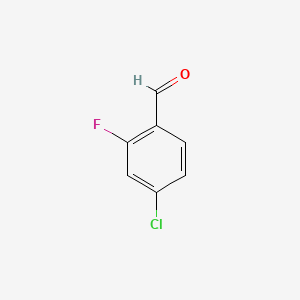

4-Chloro-2-fluorobenzaldehyde

描述

4-Chloro-2-fluorobenzaldehyde (CAS 61072-56-8) is a halogenated aromatic aldehyde with the molecular formula C₇H₄ClFO and a molecular weight of 158.56 g/mol . It exists as a white crystalline solid with a melting point of 58–61°C and a density of 1.352 g/cm³ . This compound is widely employed as a key intermediate in synthesizing pesticides, pharmaceuticals (e.g., indazole derivatives), and dyes . Its reactivity stems from the aldehyde group and the electron-withdrawing effects of chlorine and fluorine substituents, which influence regioselectivity in coupling reactions .

属性

IUPAC Name |

4-chloro-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGYSEIWAOOIJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369284 | |

| Record name | 4-Chloro-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61072-56-8 | |

| Record name | 4-Chloro-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Halogen Exchange via Nucleophilic Aromatic Substitution

Catalytic Fluorination of 4-Chlorobenzaldehyde

The most industrially viable method involves reacting 4-chlorobenzaldehyde with potassium fluoride (KF) in the presence of phase-transfer catalysts such as tetraphenylphosphonium bromide or 18-crown-6 at 210–230°C. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the fluoride ion displaces the chlorine atom.

Representative Procedure (Patent Example 8):

A mixture of 4-chlorobenzaldehyde (50 mmol), spray-dried KF (75 mmol), tetraphenylphosphonium bromide (5 mmol), and 18-crown-6 (5 mmol) was stirred under nitrogen at 230°C for 4.5 hours. Post-reaction, dichloromethane extraction and filtration removed unreacted KF and KCl. Gas chromatography analysis revealed 75% conversion to 4-fluoro-2-chlorobenzaldehyde with 86% selectivity. Distillation under reduced pressure (20 Torr) yielded 7.4 g (60%) of purified product.

Catalyst Optimization

- Quaternary ammonium/phosphonium salts : Enhance fluoride ion solubility and reactivity.

- Crown ethers : Improve KF activation by sequestering potassium ions.

- Polyethylene glycol derivatives : Lower selectivity (93% vs. 86%) compared to crown ethers.

Temperature and Solvent Effects

Reduction-Oxidation Sequences

Sodium Borohydride Reduction Followed by Manganese Dioxide Oxidation

This two-step approach converts 4-chloro-2-fluorobenzaldehyde to its corresponding alcohol and back, often to introduce functional groups or purify intermediates.

Step 1: Reduction to (4-Chloro-2-fluorophenyl)methanol

this compound (6.31 mmol) in methanol was treated with NaBH₄ (12.6 mmol) at 0°C, yielding 78.7% of the alcohol after extraction and chromatography.

Step 2: Oxidation to this compound

The alcohol (222 mg) in acetonitrile was stirred with MnO₂ (480 mg) for 24 hours. Filtration and solvent evaporation provided the aldehyde, though yields were unreported.

Limitations

Nucleophilic Substitution Under Basic Conditions

Displacement with 8-Oxa-3-azabicyclo[3.2.1]octane

A niche method for synthesizing derivatives involves reacting this compound with bicyclic amines in dimethyl sulfoxide (DMSO) at 120°C.

Procedure:

this compound (3.15 mmol), 8-oxa-3-azabicyclo[3.2.1]octane (3.32 mmol), and K₂CO₃ (3.16 mmol) in DMSO were heated for 4 hours. Chromatography yielded 43% of 2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-chlorobenzaldehyde .

Drawbacks

- Low yield : Side reactions from prolonged heating.

- Limited applicability : Primarily for specialized derivatives.

Physicochemical Characterization

Analytical Data

化学反应分析

Substitution Reactions

The compound undergoes halogen-exchange reactions, where chlorine or fluorine atoms are replaced by other functional groups. For example:

-

Halogen substitution : Fluorobenzene reacts with AlCl₃, HCl, and CO at 45–90°C to form 4-fluorobenzaldehyde (98.3% yield) alongside minor byproducts like 2-fluorobenzaldehyde (1.8%) and chlorobis(fluorophenyl)methane .

Reduction Reactions

The aldehyde group is reduced to form alcohols:

-

NaBH₄ reduction : Reaction in methanol at 0–20°C for 1 hour yields 4-chloro-2-fluorobenzyl alcohol (78.7% yield) .

-

Mixed solvent reduction : NaBH₄ in methanol/1,4-dioxane at 0°C for 30 minutes produces benzyl alcohol .

| Reaction Type | Reagents | Conditions | Yield | Product |

|---|---|---|---|---|

| Aldehyde to alcohol | NaBH₄, methanol | 0–20°C, 1h | 78.7% | 4-Chloro-2-fluorobenzyl alcohol |

| Aldehyde to alcohol | NaBH₄, methanol/dioxane | 0°C, 30min | – | Benzyl alcohol |

Oxidation Reactions

The alcohol derivative can be oxidized back to the aldehyde:

| Reaction Type | Reagents | Conditions | Yield | Key Findings |

|---|---|---|---|---|

| Alcohol to aldehyde | MnO₂, acetonitrile | 20°C, 24h | – | Oxidizes benzyl alcohol to aldehyde |

Condensation Reactions

The aldehyde participates in Knoevenagel condensations:

-

Potassium carbonate catalysis : Reaction in DMSO at 120°C for 4 hours yields substituted cinnamic acid derivatives (43% yield) .

| Reaction Type | Reagents | Conditions | Yield | Product |

|---|---|---|---|---|

| Knoevenagel condensation | K₂CO₃, DMSO | 120°C, 4h | 43% | Substituted cinnamic acid derivatives |

Common Reagents and Conditions

Reaction Examples and Yields

Key experimental findings include:

-

Aldehyde-to-alcohol conversion : NaBH₄ in methanol achieves 78.7% yield .

-

Isomer selectivity : The halogen-exchange reaction produces predominantly 4-fluorobenzaldehyde (98.3%) with minimal byproducts .

-

Catalytic efficiency : Potassium carbonate enables Knoevenagel condensation at elevated temperatures (120°C) in DMSO .

科学研究应用

4-Chloro-2-fluorobenzaldehyde is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Biology: Employed in the synthesis of bioactive compounds that can be used in biological studies.

Medicine: Serves as an intermediate in the production of various drugs, including anti-inflammatory and antimicrobial agents.

Industry: Utilized in the manufacture of specialty chemicals, polymers, and coatings.

作用机制

The mechanism of action of 4-Chloro-2-fluorobenzaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various intermediates that can further react to produce desired products. The presence of chlorine and fluorine atoms enhances its reactivity and selectivity in these reactions .

相似化合物的比较

Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Purity (%) | Key Substituents |

|---|---|---|---|---|---|---|

| 4-Chloro-2-fluorobenzaldehyde | 61072-56-8 | C₇H₄ClFO | 158.56 | 58–61 | >98.0 | -Cl (position 4), -F (2) |

| 4-Chloro-3-fluorobenzaldehyde | 5527-95-7 | C₇H₄ClFO | 158.56 | 46–49 | >95.0 | -Cl (4), -F (3) |

| 4-Chloro-2,5-difluorobenzaldehyde | N/A | C₇H₃ClF₂O | 176.55 | N/A | N/A | -Cl (4), -F (2,5) |

| 4-Chloro-2-fluoro-6-methoxybenzaldehyde | 1158916-85-8 | C₈H₆ClFO₂ | 188.58 | N/A | N/A | -Cl (4), -F (2), -OCH₃ (6) |

Key Observations :

- Positional Isomerism : 4-Chloro-3-fluorobenzaldehyde (fluorine at position 3) exhibits a lower melting point (46–49°C) compared to the 2-fluoro isomer, likely due to differences in crystal packing .

- Substituent Effects : The addition of a methoxy group in 4-Chloro-2-fluoro-6-methoxybenzaldehyde increases molecular weight and alters solubility due to enhanced polarity .

- Purity : Commercial this compound typically has higher purity (>98%) than its 3-fluoro analog (>95%) .

生物活性

4-Chloro-2-fluorobenzaldehyde (CAS Number: 61072-56-8) is an aromatic aldehyde with significant chemical properties that make it a subject of interest in various biological studies. This compound has been investigated for its potential biological activities, including antifungal and antibacterial properties, as well as its role in synthetic chemistry.

- Molecular Formula : C₇H₄ClFO

- Molecular Weight : 158.56 g/mol

- Melting Point : 58.0°C to 61.0°C

- Solubility : Insoluble in water, soluble in most organic solvents

- Appearance : White to yellow crystalline solid

Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds related to this compound. For example, derivatives of fluorinated benzaldehydes have demonstrated significant inhibition against Candida albicans and other pathogenic fungi. In one study, compounds with similar structural motifs showed IC₅₀ values ranging from 8.1 μM to 53 μM against various fungal strains, indicating a promising avenue for developing antifungal agents .

Study on Antifungal Efficacy

A significant study focused on the antifungal properties of compounds derived from benzaldehydes. The research involved testing various derivatives against C. albicans, where several compounds exhibited over 50% inhibition at concentrations of 100 μM. Among these, fluorinated derivatives were noted for their ability to disrupt yeast growth and biofilm formation .

| Compound | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 8.1 | Disruption of hyphal growth |

| Compound B | 30.7 | Inhibition of biofilm formation |

| Compound C | 53 | Growth inhibition |

Synthesis and Characterization

The synthesis of this compound can be achieved through various chemical methods, including electrophilic aromatic substitution reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .

Safety and Handling

This compound is classified as a hazardous material with the following safety considerations:

- Signal Word : Warning

- Hazard Statements :

- Causes serious eye irritation (H319)

- May cause respiratory irritation (H335)

- Causes skin irritation (H315)

Precautions should include using protective gear when handling the compound to mitigate exposure risks .

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying 4-Chloro-2-fluorobenzaldehyde to achieve >95% purity?

- Methodological Answer :

- Synthesis : Common routes include Friedel-Crafts formylation of 1-chloro-2-fluorobenzene or oxidation of 4-chloro-2-fluorobenzyl alcohol using MnO₂ or CrO₃ under controlled conditions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) is recommended. Purity can be verified via HPLC (>98.0% as per commercial standards) .

- Key Data :

| Purity Grade | Melting Point | CAS RN |

|---|---|---|

| >98.0% (HPLC) | 58–60°C | 61072-56-8 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze aldehyde proton (δ ~10 ppm) and aromatic signals to confirm substitution patterns.

- FT-IR : Identify the carbonyl stretch (C=O) at ~1700 cm⁻¹ and C-F/C-Cl vibrations (1100–600 cm⁻¹).

- GC-MS : Validate molecular ion peaks (m/z 158.55) and fragmentation patterns. Cross-reference with databases like PubChem for structural confirmation .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.

- Waste Disposal : Segregate halogenated waste and consult professional disposal services to comply with environmental regulations (e.g., ECHA guidelines) .

- First Aid : Immediate eye flushing with water for 15 minutes; seek medical attention for skin contact .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) from different studies be resolved?

- Methodological Answer :

- Comparative Analysis : Use computational tools (e.g., DFT calculations) to predict NMR shifts and compare with experimental data.

- Solvent Effects : Note that deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) can alter chemical shifts.

- Isomer Discrimination : Differentiate regioisomers (e.g., 2- vs. 3-fluoro substitution) using melting point data (58–60°C vs. 46–49°C) and NOESY/ROESY NMR .

Q. How to optimize reaction conditions for incorporating this aldehyde into heterocyclic systems (e.g., pyrimidines or benzimidazoles)?

- Methodological Answer :

- Catalytic Systems : Screen Pd-catalyzed cross-coupling (Suzuki-Miyaura) or acid-mediated cyclization.

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for nucleophilic substitution reactions.

- Monitoring : Use TLC or in-situ IR to track aldehyde consumption. Literature suggests yields improve with stoichiometric control (1:1 aldehyde/amine ratio) .

Q. What computational approaches predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the aldehyde group.

- Docking Studies : Simulate interactions with catalytic metal centers (e.g., Pd(0)) to predict regioselectivity.

- Reaction Pathway Analysis : Use software like Gaussian or ORCA to map energy barriers for key intermediates .

Q. How to design stability studies under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 3–9) for 1–4 weeks.

- Analytical Methods : Monitor degradation via HPLC-UV (λ = 254 nm) and identify byproducts using LC-MS.

- Key Findings : Aldehydes are prone to oxidation; stability improves under inert atmospheres (N₂) .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity data (e.g., antimicrobial vs. no activity)?

- Methodological Answer :

- Assay Validation : Ensure consistent test organisms (e.g., E. coli vs. S. aureus) and MIC thresholds.

- Structural Analogues : Compare with derivatives (e.g., 4-chloro-3-fluorobenzaldehyde) to isolate substituent effects.

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability across studies, referencing databases like CAS Common Chemistry .

Applications in Drug Design

Q. What strategies enhance the pharmacological potential of this compound as a pharmacophore?

- Methodological Answer :

- Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzene ring to improve binding to target enzymes.

- Bioisosteric Replacement : Substitute chlorine with trifluoromethyl groups to modulate lipophilicity (logP).

- In Silico Screening : Use AutoDock Vina to predict affinity for receptors like kinases or GPCRs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。